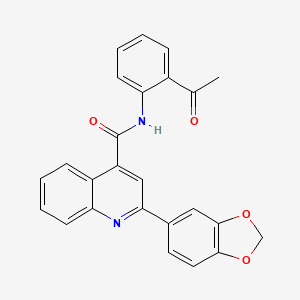
N-(2-acetylphenyl)-2-(1,3-benzodioxol-5-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Compound X” , belongs to the class of quinoline derivatives. Its chemical structure comprises a quinoline core fused with a benzodioxole ring and an acetylphenyl group. This compound exhibits intriguing properties due to its unique structural features.
Preparation Methods
Synthetic Routes::
Synthesis via Quinoline Ring Formation:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: Compound X can undergo oxidation reactions, yielding various products.
Reduction: Reduction of the quinoline or benzodioxole moiety modifies its properties.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or other positions.
Condensation: Formation of amides or other derivatives.
Oxidation: Potassium permanganate, chromic acid, or peroxides.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, amines, or other nucleophiles.
- Oxidation may lead to quinoline-N-oxide derivatives.
- Reduction can yield partially saturated quinolines.
- Substitution results in various amides or substituted quinolines.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential anticancer agent due to its quinoline scaffold.
Chemical Biology: Used as a fluorescent probe for cellular imaging.
Industry: Employed in the synthesis of other complex molecules.
Mechanism of Action
- Compound X likely interacts with specific molecular targets, affecting cellular pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C25H18N2O4 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-2-(1,3-benzodioxol-5-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H18N2O4/c1-15(28)17-6-2-4-8-20(17)27-25(29)19-13-22(26-21-9-5-3-7-18(19)21)16-10-11-23-24(12-16)31-14-30-23/h2-13H,14H2,1H3,(H,27,29) |
InChI Key |
DCVYCGSOTYPGPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















